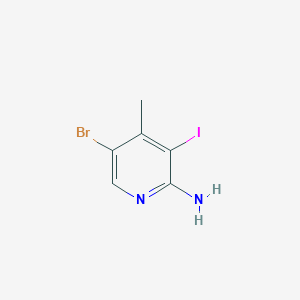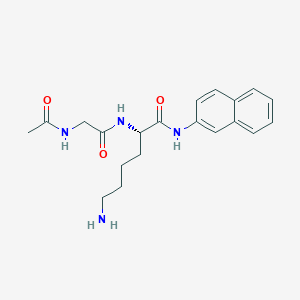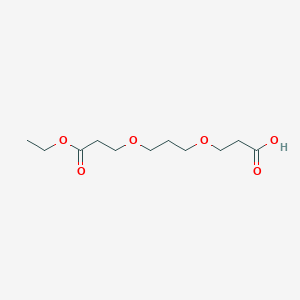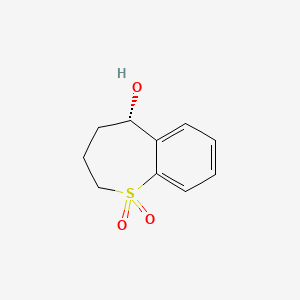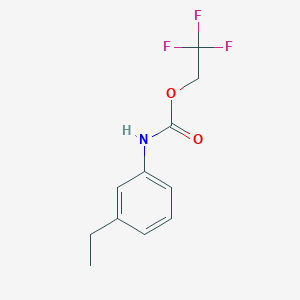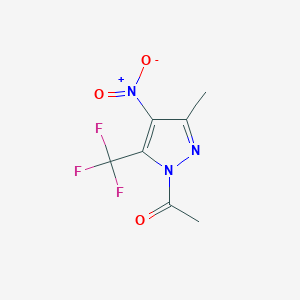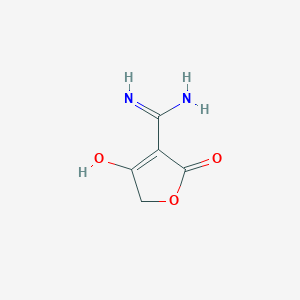
3-(diaminomethylene)furan-2,4(3H,5H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3,4,5-substituted furan-2(5H)-ones, has been achieved using a three-component reaction of aromatic amines, aldehydes, and acetylenic esters . This method was first discovered by Murthy et al., who used β-cyclodextrin as an efficient catalyst .Molecular Structure Analysis
The molecular structure of similar compounds, such as Furan-2,4(3H,5H)-dione, has been documented . The IUPAC name for this compound is 4-hydroxy-2(3H)-furanone, and its Inchi Code is 1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2,5-6H .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 3,4,5-substituted furan-2(5H)-ones, have been studied . These compounds were obtained in good yields from the corresponding three-component reaction of aromatic amines, aldehydes, and acetylenic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Furan-2,4(3H,5H)-dione, include a molecular weight of 100.07, a solid physical form, and a storage temperature of 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Stereochemistry : 3-(diaminomethylene)furan-2,4(3H,5H)-dione derivatives have been synthesized as part of new 3-acetyltetronic acid derivatives. The stereochemistry of these compounds has been explored through 1H NMR data, contributing to the field of heterocyclic chemistry (Chantegrel & Gelin, 1979).
Regioselective Synthesis Methodology : Research has been conducted on the regioselective synthesis of novel furan-2,3-diones containing the trichloromethyl group and subsequent hydrolysis, leading to functionalized furan derivatives (Lisovenko et al., 2021).
Synthesis from 3-Formylchromones : 3-(Diaminomethylidene)chromane-2,4-diones have been synthesized from 4-oxo-4H-chromene-3-carbaldehyde and hydroxylamine. This process involved no isolation of intermediate products, indicating a streamlined synthetic approach (Sosnovskikh & Moshkin, 2010).
Catalytic Synthesis of Spiro Compounds : A method for the synthesis of spiro compounds using 3-(diaminomethylene)furan-2,4(3H,5H)-dione has been developed. This synthesis was catalyzed by L-proline in aqueous media, showcasing an environmentally friendly approach (Dabiri et al., 2011).
Antifungal Activity : Novel furan-2,4-dione derivatives containing substituted phenylhydrazine moiety have been synthesized and tested for antifungal activity. These compounds, including 3-(diaminomethylene)furan-2,4(3H,5H)-dione derivatives, showed significant bioactivity against various fungi (Hu et al., 2015).
Methylthio-Substituted Derivatives Synthesis : Research has explored the synthesis of 3-methylthio-substituted derivatives of furans, indicating the versatility and applicability of furan derivatives in organic synthesis (Yin et al., 2008).
X-Ray Study of Diphenylboron Chelate : A bis-diphenylboron chelate of 3-(diaminomethylene)pentane-2,4-dione has been synthesized and analyzed using X-ray diffraction, contributing to the understanding of molecular and crystal structures in organoboron chemistry (Dorokhoy et al., 1996).
Ring Opening of 2,5-Dimethylfuran : Gold and gold palladium catalysts have been used for the ring opening of 2,5-dimethyl furan, leading to the production of hex-3-ene-2,5-dione. This research contributes to the field of catalytic organic reactions and green chemistry (Miedziak et al., 2018).
Pyrimidine-2-Thiones Synthesis : The reaction of furan-2,3-diones with thiosemicarbazones and other agents leads to the synthesis of 1-methylenaminopyrimidine-2-thione derivatives, demonstrating the potential of furan derivatives in the synthesis of complex organic molecules (Akçamur et al., 1988).
Kinetics of OH Radicals with Methylfuran : The OH radical-initiated reactions of furan and alkylfurans have been studied, suggesting their role as sources of unsaturated 1,4-dicarbonyls, which are otherwise not readily available. This research is significant in atmospheric chemistry and environmental studies (Aschmann et al., 2011).
Safety And Hazards
The safety information for similar compounds, such as Furan-2,4(3H,5H)-dione, includes hazard statements H315-H319, which indicate that the compound causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for the study of “3-(diaminomethylene)furan-2,4(3H,5H)-dione” and similar compounds could involve the development of more efficient and simple strategies for their synthesis . This could potentially involve the use of cheaper catalysts and the exploration of new multi-component reactions .
Propriétés
IUPAC Name |
3-hydroxy-5-oxo-2H-furan-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXLYLJLHXSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diaminomethylene)furan-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)

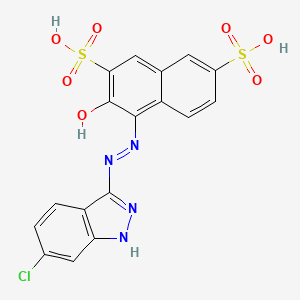
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)
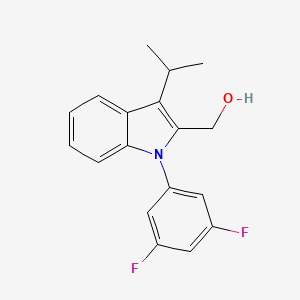
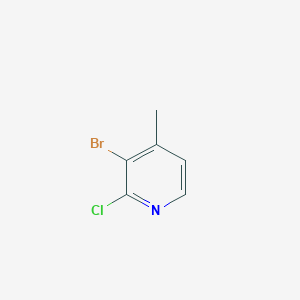
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)
